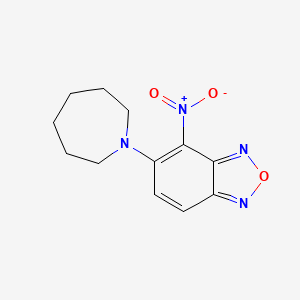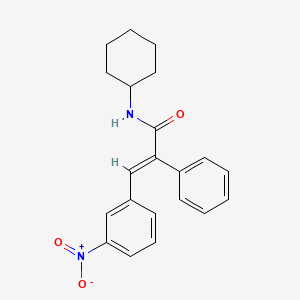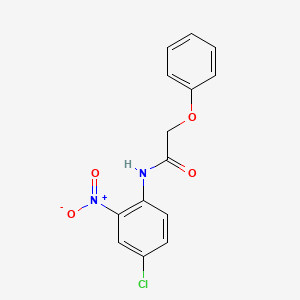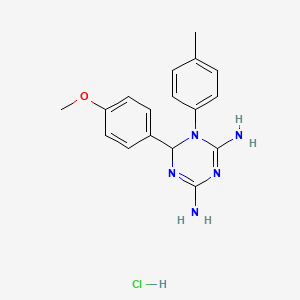
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that belongs to the class of isoindolinecarboxylates. It is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. The compound is synthesized using a specific method that involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine, followed by the addition of maleic anhydride.
作用机制
The mechanism of action of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. The compound is also thought to interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate are varied and depend on the specific application. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to interact with specific receptors in the body, leading to changes in cellular signaling pathways. The compound has been used in the study of cancer and other diseases, where it has been shown to have anti-tumor and anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments include its ability to inhibit enzyme activity and interact with specific receptors in the body. This makes it a valuable tool for studying the mechanism of action and biochemical and physiological effects of various compounds. However, the compound has some limitations. It is not suitable for use in vivo, as it has not been shown to be safe for use in humans. It is also not suitable for use in certain types of assays, as it may interfere with the results.
未来方向
There are many future directions for research involving 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One area of research is the development of new drugs that target specific enzymes or receptors in the body. Another area of research is the study of the compound's anti-tumor and anti-inflammatory effects, which may lead to the development of new cancer treatments. Additionally, the compound may be used in the development of new assays for enzyme activity, which could lead to advances in the field of enzymology.
合成方法
The synthesis of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic anhydride to form the final compound. The reaction is carried out under reflux conditions, and the product is purified using recrystallization.
科学研究应用
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. It is commonly used in the development of new drugs and in the study of drug-receptor interactions. The compound is also used in the study of enzyme activity and in the development of new assays for enzyme activity.
属性
IUPAC Name |
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-2-3-10-29-11-12-30-21(26)14-4-9-17-18(13-14)20(25)22(19(17)24)15-5-7-16(8-6-15)23(27)28/h4-9,13H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAXRZYHZLSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)

![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)